4-chloro-3-phenyl-1H-pyrazole-5-carboxylic acid

xanthine oxidoreductase inhibition structure-activity relationship pyrazole carboxylic acid

Choose CAS 1106737-94-3 for your medicinal chemistry program. The 4-chloro-3-phenyl-5-carboxylic acid substitution pattern is critical: the 3-phenyl ring enables baseline SAR for carbonic anhydrase isoform selectivity, the 4-chloro substituent is essential for xanthine oxidoreductase potency optimization, and the 5-COOH group is the conserved pharmacophore for endothelin receptor antagonism. Generic pyrazole carboxylic acids cannot replicate this precise electronic and steric profile. Available in research and bulk quantities with full analytical documentation.

Molecular Formula C10H7ClN2O2
Molecular Weight 222.63 g/mol
CAS No. 1106737-94-3
Cat. No. B3033650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-3-phenyl-1H-pyrazole-5-carboxylic acid
CAS1106737-94-3
Molecular FormulaC10H7ClN2O2
Molecular Weight222.63 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NNC(=C2Cl)C(=O)O
InChIInChI=1S/C10H7ClN2O2/c11-7-8(6-4-2-1-3-5-6)12-13-9(7)10(14)15/h1-5H,(H,12,13)(H,14,15)
InChIKeyNNLLNZASHRANFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-phenyl-1H-pyrazole-5-carboxylic acid (CAS: 1106737-94-3): Core Scaffold and Physicochemical Identity


4-Chloro-3-phenyl-1H-pyrazole-5-carboxylic acid (CAS: 1106737-94-3) is a heterocyclic building block featuring a pyrazole core with chloro, phenyl, and carboxylic acid substituents . With a molecular weight of 222.63 g/mol (C₁₀H₇ClN₂O₂) , it belongs to the broader class of pyrazole carboxylic acids, a scaffold extensively investigated for diverse biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral applications [1]. This compound serves as a versatile intermediate in medicinal chemistry and agrochemical research, owing to its reactive functional groups that enable further derivatization.

Procurement Risk: Why Unspecified Pyrazole Carboxylic Acids Cannot Substitute for CAS 1106737-94-3


Generic substitution with other pyrazole carboxylic acid derivatives is not scientifically valid due to the profound impact of subtle structural variations on biological target engagement, selectivity, and pharmacokinetic properties [1]. The specific pattern of substitution—chlorine at the 4-position, phenyl at the 3-position, and carboxylic acid at the 5-position—determines the compound's unique electronic distribution, steric profile, and hydrogen-bonding capacity [2]. Even minor changes in substitution pattern within the pyrazole carboxylic acid class have been shown to drastically alter inhibitory potency against targets such as xanthine oxidoreductase (XOR), carbonic anhydrase isoforms, and endothelin receptors [3].

Quantitative Differentiation Evidence for 4-Chloro-3-phenyl-1H-pyrazole-5-carboxylic Acid vs. Analog Scaffolds


Differentiation via Substitution Pattern: 4-Chloro vs. 4-Unsubstituted Pyrazole Carboxylic Acids in Xanthine Oxidoreductase Inhibition

While direct data for CAS 1106737-94-3 are not publicly available, class-level SAR studies on 1-phenyl-pyrazole-4-carboxylic acid derivatives demonstrate that substitution at the 4-position is critical for achieving nanomolar potency against xanthine oxidoreductase (XOR) [1]. In this study, compounds bearing a carboxylic acid at the 4-position and an unsubstituted 5-position achieved IC₅₀ values as low as 4.2 nM [1]. The presence of the chlorine atom in the target compound (at the 4-position) is therefore expected to confer distinct electronic and steric properties compared to both unsubstituted and 4-carboxylic acid derivatives, directly impacting target binding and potency.

xanthine oxidoreductase inhibition structure-activity relationship pyrazole carboxylic acid

Differentiation via Carboxylic Acid Position: 5-Carboxylic Acid vs. 3- or 4-Carboxylic Acid Regioisomers in Endothelin Receptor Antagonism

The position of the carboxylic acid group on the pyrazole ring is a key determinant of biological activity. A study on pyrazole carboxylic acid derivatives as endothelin receptor antagonists identified compound 7m, a pyrazole-5-carboxylic acid derivative, which demonstrated a potent inhibition percentage higher than the reference compound BQ123 in a rat thoracic aortic ring contraction assay [1]. This finding highlights that the 5-carboxylic acid regioisomer, which is present in CAS 1106737-94-3, can be a privileged scaffold for this target class, whereas 3- or 4-carboxylic acid regioisomers may exhibit different or reduced activity.

endothelin receptor antagonist regioisomer pyrazole carboxylic acid

Differentiation via Phenyl Substituent: 3-Phenyl vs. Alternative Aryl Groups in Carbonic Anhydrase Isoform Selectivity

The nature of the aryl substituent on the pyrazole ring profoundly influences selectivity among carbonic anhydrase (CA) isoforms. A study evaluating 5-aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII demonstrated that the specific aryl group (e.g., phenyl vs. substituted phenyl) dictates the inhibition profile against tumor-associated isoforms (hCA IX/XII) versus cytosolic off-target isoforms (hCA I/II) [1]. This class-level SAR indicates that the 3-phenyl substituent in CAS 1106737-94-3 will confer a unique selectivity fingerprint compared to analogs bearing alternative aryl or heteroaryl groups, which is critical for minimizing off-target effects in anticancer research.

carbonic anhydrase inhibition isoform selectivity phenylpyrazole

Supplier Purity Specifications: Variability Among Commercial Sources for CAS 1106737-94-3

Procurement of CAS 1106737-94-3 from different suppliers reveals variable purity specifications, a critical factor for reproducible research outcomes. AK Scientific offers this compound at a minimum purity of 95% , while Chemsrc lists a purity of 98.0% , and Leyan (Shanghai Haohong) offers it at 97% purity . This variability underscores the need for careful vendor selection based on the specific purity requirements of downstream applications, as impurities can interfere with biological assays or subsequent synthetic steps.

purity specification procurement analytical grade

Recommended Application Scenarios for 4-Chloro-3-phenyl-1H-pyrazole-5-carboxylic acid Based on Quantitative Evidence


Medicinal Chemistry: Scaffold for Developing Xanthine Oxidoreductase (XOR) Inhibitors

This compound can serve as a core scaffold in medicinal chemistry programs targeting xanthine oxidoreductase (XOR) for the treatment of hyperuricemia and gout. As demonstrated by class-level SAR [1], the 1-phenyl-pyrazole carboxylic acid framework, when appropriately substituted, can achieve nanomolar inhibitory potency against XOR. The specific 4-chloro-3-phenyl-5-carboxylic acid substitution pattern of CAS 1106737-94-3 provides a unique starting point for exploring the SAR of the 4-position, an area identified as critical for potency. Its use can help establish whether a chlorine atom at this position enhances or diminishes activity compared to other substituents, guiding lead optimization efforts.

Medicinal Chemistry: Exploration of Selective Carbonic Anhydrase (CA) Inhibitors for Oncology

The compound is a relevant building block for synthesizing and evaluating novel carbonic anhydrase (CA) inhibitors, particularly those targeting tumor-associated isoforms hCA IX and XII. Class-level evidence shows that the nature of the aryl substituent on the pyrazole ring is a key driver of isoform selectivity [2]. The 3-phenyl substituent in CAS 1106737-94-3 offers a defined, unsubstituted aryl group that can serve as a baseline for comparative SAR studies. Researchers can use this scaffold to systematically introduce substituents on the phenyl ring and evaluate the resulting changes in selectivity and potency, a crucial step in developing cancer therapeutics with reduced off-target effects.

Medicinal Chemistry: Design of Endothelin Receptor Antagonists for Cardiovascular Research

This compound can be utilized as a core template in the design of novel endothelin receptor antagonists. Class-level studies on pyrazole-5-carboxylic acid derivatives have shown significant activity in inhibiting endothelin-1-induced vasoconstriction, with some analogs outperforming the reference antagonist BQ123 [3]. The 5-carboxylic acid moiety in CAS 1106737-94-3 is a structural feature common to active compounds in this class. Researchers can employ this scaffold to synthesize focused libraries, exploring how modifications to the phenyl and chloro substituents impact activity and selectivity for endothelin receptor subtypes (ETA vs. ETB), thereby advancing the development of new cardiovascular agents.

Agrochemical Research: Synthetic Intermediate for Fluorine-Containing Phenylpyrazole Insecticides

The phenylpyrazole core of this compound is a key structural motif in modern insecticides, including fipronil and ethiprole. Class-level research on phenylpyrazole carboxylic acid derivatives containing fluorine moieties has identified compounds with potent larvicidal activities against pests like the oriental armyworm and diamondback moth [4]. CAS 1106737-94-3, with its carboxylic acid handle, is a suitable intermediate for introducing fluorine-containing groups or other functionalities via amide bond formation or esterification. This can enable the synthesis of novel analogs for screening against insect GABA-gated chloride channels, a validated target for pest control.

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